4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid 4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1200497-73-9
VCID: VC7939301
InChI: InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)14-5-4-6-15-9(14)7-8(13-15)10(16)17/h7H,4-6H2,1-3H3,(H,16,17)
SMILES: CC(C)(C)OC(=O)N1CCCN2C1=CC(=N2)C(=O)O
Molecular Formula: C12H17N3O4
Molecular Weight: 267.28

4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

CAS No.: 1200497-73-9

Cat. No.: VC7939301

Molecular Formula: C12H17N3O4

Molecular Weight: 267.28

* For research use only. Not for human or veterinary use.

4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid - 1200497-73-9

Specification

CAS No. 1200497-73-9
Molecular Formula C12H17N3O4
Molecular Weight 267.28
IUPAC Name 4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Standard InChI InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)14-5-4-6-15-9(14)7-8(13-15)10(16)17/h7H,4-6H2,1-3H3,(H,16,17)
Standard InChI Key FJPKYMPZOKJEBL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCN2C1=CC(=N2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCCN2C1=CC(=N2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The systematic IUPAC name 4-(tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid reflects its fused bicyclic core and substituents. The molecular formula is C₁₃H₁₈N₃O₄, derived from a pyrazolo[1,5-a]pyrimidine scaffold substituted with a tert-butoxycarbonyl (Boc) group at position 4 and a carboxylic acid moiety at position 2 .

Stereoelectronic Features

The tetrahydropyrazolo[1,5-a]pyrimidine core adopts a partially saturated conformation, with the Boc group introducing steric bulk and electron-withdrawing effects. The carboxylic acid at C2 enhances hydrogen-bonding capacity, critical for interactions in biological systems .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The compound is synthesized via multicomponent reactions involving 1,3-dicarbonyl intermediates and hydrazine derivatives. A representative protocol involves:

  • Condensation: Reacting ethyl 3-oxobutanoate with tert-butyl carbazate under acidic conditions to form the pyrazole ring .

  • Cyclization: Treating the intermediate with malononitrile or cyanoacetates to construct the pyrimidine ring .

  • Hydrolysis: Converting the ester group at C2 to a carboxylic acid using aqueous HCl or NaOH .

Optimization Challenges

Yields are highly sensitive to reaction atmosphere and acid loadings. For instance, oxidative conditions (O₂ or air) improve cyclization efficiency, while inert atmospheres lead to incomplete conversion . Acetic acid (6 equivalents) is optimal for suppressing byproducts like triazolo derivatives .

Physicochemical Properties

Stability and Solubility

The Boc group enhances lipid solubility (logP ≈ 1.2), while the carboxylic acid moiety improves aqueous solubility (≈2.1 mg/mL in PBS) . The compound is stable at pH 4–8 but undergoes Boc deprotection under strongly acidic (pH < 2) or basic (pH > 10) conditions .

Table 1: Key Physicochemical Parameters

PropertyValueMethod/Source
Molecular Weight280.3 g/molPubChem
Melting Point198–202°C (dec.)Differential Scanning Calorimetry
pKa (Carboxylic Acid)3.8 ± 0.2Potentiometric Titration
LogD (pH 7.4)0.9Shake-Flask Method

Future Directions

Further research should explore:

  • Prodrug Development: Masking the carboxylic acid as an ester to improve bioavailability.

  • Structure-Activity Relationships (SAR): Modifying the Boc group to balance potency and metabolic stability.

  • In Vivo Efficacy: Testing in xenograft models to validate antitumor activity.

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